2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid
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Overview
Description
2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a phenyl group with ethoxy substituents, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can participate in binding to enzymes or receptors, modulating their activity. The phenyl group with ethoxy substituents may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares a similar phenyl group but lacks the thiazole ring and isobutyramido substituent.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring but differ in their substituents and overall structure.
Uniqueness
2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is unique due to its combination of a thiazole ring, phenyl group with ethoxy substituents, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H24N2O5S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4-(3,4-diethoxyphenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H24N2O5S/c1-5-25-13-8-7-12(9-14(13)26-6-2)17-15(10-16(22)23)27-19(20-17)21-18(24)11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,22,23)(H,20,21,24) |
InChI Key |
SHAHVMKTWFUMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)CC(=O)O)OCC |
Origin of Product |
United States |
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